molecular formula C11H9N3OS B14869857 (Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid

(Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid

Cat. No.: B14869857
M. Wt: 231.28 g/mol
InChI Key: ITXZGBILNSTYHY-UHFFFAOYSA-N
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Description

(Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a hydrazinecarbimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid typically involves the condensation of 2-hydroxy-1-naphthaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine and thioic acid moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-1-naphthaldehyde: A precursor in the synthesis of (Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid.

    Thiosemicarbazide: Another precursor used in the synthesis.

    Naphthalene derivatives: Compounds with similar naphthalene ring structures.

Uniqueness

This compound is unique due to its combination of a naphthalene ring and a hydrazinecarbimidothioic acid moiety

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

(2-hydroxynaphthalen-1-yl)iminothiourea

InChI

InChI=1S/C11H9N3OS/c12-11(16)14-13-10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6,15H,(H2,12,16)

InChI Key

ITXZGBILNSTYHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC(=S)N)O

Origin of Product

United States

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